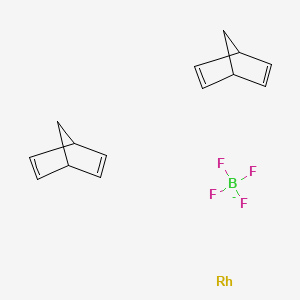

Bis(norbornadiene)rhodium(I) tetrafluoroborate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

bicyclo[2.2.1]hepta-2,5-diene;rhodium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H8.BF4.Rh/c2*1-2-7-4-3-6(1)5-7;2-1(3,4)5;/h2*1-4,6-7H,5H2;;/q;;-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPWNBFOFVFMPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1C2C=CC1C=C2.C1C2C=CC1C=C2.[Rh] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BF4Rh- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448239 | |

| Record name | Bis(norbornadiene)rhodium(I) tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36620-11-8 | |

| Record name | Bis(norbornadiene)rhodium(I) tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(norbornadiene)rhodium(I) tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Bis(norbornadiene)rhodium(I) Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and handling of bis(norbornadiene)rhodium(I) tetrafluoroborate, a versatile catalyst precursor in organic synthesis.

Compound Overview

This compound , with the chemical formula [Rh(nbd)₂]BF₄, is an orange-red, air-sensitive crystalline solid.[1][2] It is a widely used rhodium(I) catalyst precursor in various organic transformations, including hydrogenation, isomerization, coupling, and addition reactions.[1][3][4] Its utility stems from the labile nature of the norbornadiene (nbd) ligands, which can be readily displaced by other ligands to generate catalytically active species. The compound is fairly soluble in dichloromethane and insoluble in water.[4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₆BF₄Rh | [5][6] |

| Molecular Weight | 373.99 g/mol | [1][5][6] |

| Appearance | Orange-red crystalline solid | [1][2] |

| Melting Point | 137-140 °C | [7] |

| Solubility | Fairly soluble in dichloromethane; Insoluble in water | [4] |

| Storage Conditions | Store at 2-8 °C under an inert atmosphere (e.g., argon), protected from light.[1][2][6] |

Synthesis Protocols

There are two primary synthetic routes to this compound. The first is a two-step procedure involving the initial synthesis of the chloro-bridged dimer, [(nbd)RhCl]₂, followed by a halide abstraction and ligand exchange. The second is a more direct one-pot synthesis from the chloro-bridged dimer.

Two-Step Synthesis Protocol

This method first involves the preparation of the (norbornadiene)rhodium(I) chloride dimer, which is then converted to the desired product.

Step 1: Synthesis of (Norbornadiene)rhodium(I) Chloride Dimer ([Rh(nbd)Cl]₂)

-

Reactants: Rhodium trichloride hydrate (RhCl₃·xH₂O) and norbornadiene (nbd).

-

Solvent: Deoxygenated ethanol.[3]

-

Procedure:

-

Rhodium trichloride hydrate and norbornadiene (mass ratio of 1:4.0 to 1:6.0) are added to a deoxygenated ethanol solvent.[3]

-

The mixture is heated to reflux at 80-85 °C for 1-2.5 hours.[3]

-

After the reaction, the solution is concentrated and filtered to yield the (norbornadiene)rhodium(I) chloride dimer as a solid.[3]

-

Step 2: Synthesis of this compound

-

Reactants: (Norbornadiene)rhodium(I) chloride dimer and silver tetrafluoroborate (AgBF₄).

-

Procedure: The chloro-bridged dimer is reacted with silver tetrafluoroborate in the presence of excess norbornadiene. The silver chloride precipitate is removed by filtration to give the final product. This reaction is performed under an inert gas atmosphere.[3]

One-Pot Synthesis Protocol from [Rh(nbd)Cl]₂

This protocol provides a direct route to the title compound from the pre-formed chloro-bridged dimer.

-

Reactants:

-

(Norbornadiene)rhodium(I) chloride dimer ([Rh(nbd)Cl]₂): 1.001 g (2.17 mmol)

-

Norbornadiene (nbd): 1.8 mL (16 mmol)

-

Silver tetrafluoroborate (AgBF₄): 931 mg (4.8 mmol)

-

-

Solvent: Dichloromethane (CH₂Cl₂): 30 mL

-

Procedure:

-

A solution of [Rh(nbd)Cl]₂ and norbornadiene in dichloromethane is prepared in a flask under an argon atmosphere.[2]

-

Silver tetrafluoroborate is added to the solution.[2]

-

The resulting mixture is stirred at ambient temperature for 4 hours.[2]

-

The precipitate of silver chloride is removed by filtration through a pad of Celite.[2]

-

The filtrate is evaporated to dryness.[2]

-

The residue is triturated with diethyl ether (50 mL) to induce precipitation of the product.[2]

-

The solid material is collected by filtration, rinsed with diethyl ether (5 mL), and dried under vacuum to yield this compound as a dark red, air-sensitive crystalline solid.[2]

-

Experimental Data

The following table summarizes the quantitative data from a representative synthesis.

| Parameter | Value | Reference |

| Yield | 43-62% | [2] |

| Elemental Analysis (Calculated for C₁₄H₁₆BF₄Rh) | C: 44.96%, H: 4.31% | [2] |

| Elemental Analysis (Found) | C: 45.09%, H: 4.35% | [2] |

| Purity | ≥97% | [6] |

| Rh content | 26.5 - 28.5% | [1] |

Visualization of the Synthesis Workflow

The following diagram illustrates the one-pot synthesis protocol for this compound.

Caption: Workflow for the one-pot synthesis of [Rh(nbd)₂]BF₄.

Safety and Handling

-

This compound is an air-sensitive compound and should be handled and stored under an inert atmosphere (e.g., argon or nitrogen).[2][6]

-

It is recommended to store the compound in a freezer to prevent decomposition upon prolonged exposure to air.[2]

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, when handling this compound.[4]

-

For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Applications in Research and Development

This compound is a valuable precursor for the synthesis of a wide range of rhodium catalysts.[3] Its applications are prominent in:

-

Catalysis: It serves as a catalyst for hydrogenation, hydroformylation, carbonylation, and other organic transformations.[1][7]

-

Coordination Chemistry: It is used to study metal-ligand interactions and develop novel organometallic complexes.[1]

-

Pharmaceutical Development: The catalytic properties of its derivatives are utilized in the synthesis of complex organic molecules, which are often key intermediates in drug discovery.[1]

-

Polymerization: It can be employed in polymerization reactions to produce advanced polymers.[1]

This technical guide provides a foundational understanding of the synthesis and handling of this compound. For specific applications, further optimization of reaction conditions may be necessary.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN111087274A - Method for preparing bis (norbornadiene) rhodium tetrafluoroborate - Google Patents [patents.google.com]

- 4. BIS(NORBORNADIENE)RHODIUM (I) TETRAFLUOROBORATE | 36620-11-8 [amp.chemicalbook.com]

- 5. This compound | C14H16BF4Rh- | CID 10915722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. Bis[η-(2,5-norbornadiene)]rhodium(I) Tetrafluoroborate [myskinrecipes.com]

Elucidating the Structure of a Key Catalyst: A Technical Guide to [Rh(nbd)₂]BF₄

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and spectroscopic properties of catalytic precursors is paramount. This guide provides an in-depth analysis of bis(norbornadiene)rhodium(I) tetrafluoroborate, [Rh(nbd)₂]BF₄, a widely utilized catalyst in organic synthesis.

This document details the synthesis, structural features, and spectroscopic characterization of [Rh(nbd)₂]BF₄. The information is presented to facilitate its application in research and development, particularly in the synthesis of complex organic molecules.

Synthesis of [Rh(nbd)₂]BF₄

The preparation of this compound is typically achieved through a salt metathesis reaction. The most common route involves the reaction of the chloro-bridged rhodium-norbornadiene dimer, [Rh(nbd)Cl]₂, with a tetrafluoroborate salt, such as silver tetrafluoroborate (AgBF₄), in a suitable organic solvent.

Experimental Protocol: Synthesis of [Rh(nbd)₂]BF₄

The following protocol is a general procedure for the synthesis of [Rh(nbd)₂]BF₄:

-

Reaction Setup: A solution of (norbornadiene)rhodium(I) chloride dimer, [Rh(nbd)Cl]₂, and norbornadiene is prepared in a chlorinated solvent such as dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Silver Tetrafluoroborate: To this solution, a solution of silver tetrafluoroborate (AgBF₄) in a suitable solvent is added. The reaction mixture is stirred at room temperature.

-

Precipitation and Filtration: As the reaction proceeds, a precipitate of silver chloride (AgCl) is formed. The reaction mixture is stirred for several hours to ensure complete reaction. The AgCl precipitate is then removed by filtration through a pad of celite.

-

Isolation and Purification: The filtrate, containing the desired [Rh(nbd)₂]BF₄, is concentrated under reduced pressure. The resulting solid is then triturated with a non-polar solvent, such as diethyl ether, to induce precipitation of the product. The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield [Rh(nbd)₂]BF₄ as a red, crystalline solid.

Logical Workflow for Synthesis:

Structural Elucidation

The rhodium center in [Rh(nbd)₂]BF₄ is expected to adopt a square planar or slightly distorted square planar coordination geometry. The two norbornadiene (nbd) ligands coordinate to the rhodium atom through their carbon-carbon double bonds in a η⁴-fashion. The tetrafluoroborate (BF₄⁻) anion acts as a counterion and is not directly coordinated to the rhodium center.

For a related complex, (η-Norbornadiene)bis(tetrahydrofuran-κO)rhodium(I) tetrafluoroborate, the rhodium(I) center is coordinated in a square-planar manner by two tetrahydrofuran molecules and the mid-points of the double bonds of an η⁴-coordinated norbornadiene ligand.[1] This provides a model for the coordination environment of the rhodium in [Rh(nbd)₂]BF₄.

Table 1: Key Structural Parameters (Hypothetical, based on related structures)

| Parameter | Value |

| Coordination Geometry | Square Planar |

| Rh-C (olefin) bond lengths | ~2.1 - 2.2 Å |

| C=C (coordinated) bond lengths | ~1.40 Å |

| C-Rh-C bond angles (within nbd) | ~68-70° |

| C-Rh-C bond angles (between nbd) | ~90° |

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of [Rh(nbd)₂]BF₄. The key techniques are Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the organic ligands and their coordination to the metal center.

¹H NMR: The proton NMR spectrum of [Rh(nbd)₂]BF₄ would be expected to show characteristic signals for the norbornadiene ligands. The olefinic protons will be shifted upfield upon coordination to the rhodium center compared to free norbornadiene. The bridgehead and methylene protons will also exhibit specific chemical shifts and coupling patterns.

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the norbornadiene ligands. Similar to the proton signals, the olefinic carbon signals will show a significant upfield shift upon coordination.

Table 2: Expected NMR Spectroscopic Data for [Rh(nbd)₂]BF₄ in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

| ¹H | ~4.5 - 5.5 | Olefinic protons (=CH) |

| ~3.5 - 4.0 | Bridgehead protons (CH) | |

| ~1.0 - 2.0 | Methylene protons (CH₂) | |

| ¹³C | ~70 - 80 | Coordinated olefinic carbons (=CH) |

| ~50 - 60 | Bridgehead carbons (CH) | |

| ~40 - 50 | Methylene carbons (CH₂) |

Note: The exact chemical shifts may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic vibrational modes of the molecule. The spectrum of [Rh(nbd)₂]BF₄ will be dominated by the vibrations of the norbornadiene ligands and the tetrafluoroborate anion. A strong, broad absorption band around 1050-1100 cm⁻¹ is characteristic of the B-F stretching vibration of the BF₄⁻ anion.[2] The C-H and C=C stretching and bending vibrations of the norbornadiene ligands will also be present.

Table 3: Key FTIR Vibrational Frequencies for [Rh(nbd)₂]BF₄

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | =C-H stretch |

| ~2950 | C-H stretch |

| ~1620 | C=C stretch (uncoordinated) |

| ~1450 | C=C stretch (coordinated) |

| ~1050-1100 (strong, broad) | B-F stretch (BF₄⁻) |

Experimental Workflow for Spectroscopic Analysis:

Applications in Catalysis

[Rh(nbd)₂]BF₄ is a precursor to a wide range of catalytically active rhodium complexes. The norbornadiene ligands are labile and can be readily displaced by other ligands, such as phosphines, to generate catalysts for various organic transformations, including hydrogenation and hydroformylation. Its utility in the synthesis of chiral compounds makes it a valuable tool in drug development and the synthesis of fine chemicals.[3]

Conclusion

This technical guide provides a comprehensive overview of the synthesis, structure, and spectroscopic characterization of this compound. The presented data and protocols are intended to aid researchers in the effective utilization of this important catalytic precursor. Further detailed crystallographic and spectroscopic studies would be beneficial for a more complete understanding of its properties.

References

An In-depth Technical Guide to Bis(norbornadiene)rhodium(I) Tetrafluoroborate

CAS Number: 36620-11-8

This technical guide provides a comprehensive overview of Bis(norbornadiene)rhodium(I) tetrafluoroborate, a versatile and widely utilized organometallic complex in chemical synthesis. It is intended for researchers, scientists, and professionals in drug development and fine chemical production who employ rhodium-based catalysts in their work.

Core Compound Information

This compound, often abbreviated as [Rh(nbd)₂]BF₄, is an air-sensitive, orange-red crystalline solid. It serves as a crucial precursor for the in-situ preparation of a wide array of chiral rhodium catalysts. Its primary utility lies in asymmetric hydrogenation and conjugate addition reactions, which are fundamental transformations in the synthesis of chiral molecules, including active pharmaceutical ingredients.[1]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 36620-11-8 | [1][2] |

| Molecular Formula | C₁₄H₁₆BF₄Rh | [1][2] |

| Molecular Weight | 373.99 g/mol | [1][2] |

| Appearance | Orange-red crystalline solid | [1] |

| Melting Point | 140 °C (decomposes) | [1] |

| Solubility | Soluble in dichloromethane; insoluble in water. | |

| Storage Conditions | Store at 2-8 °C under an inert atmosphere (e.g., Argon or Nitrogen). Protect from light and moisture. | [1] |

Spectroscopic Data

Detailed and assigned spectroscopic data for this compound is not consistently available in a single, comprehensive source. Commercial suppliers typically confirm that the spectra conform to the expected structure. Researchers should perform their own characterization for verification. Representative data from various sources is compiled below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) ppm |

| ¹H NMR | CDCl₃ | Data not consistently reported in literature. |

| ¹³C NMR | CDCl₃ | Data not consistently reported in literature. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| Specific peak assignments are not readily available in the literature. |

Crystallographic Data

A complete, publicly available crystal structure for this compound (CAS 36620-11-8) is not readily found in the Cambridge Structural Database (CSD). However, the structure of a closely related compound, (η-Norbornadiene)bis(tetrahydrofuran-κO)rhodium(I) tetrafluoroborate, has been reported, confirming a square-planar coordination geometry around the rhodium(I) center.[3] It is presumed that in [Rh(nbd)₂]BF₄, the rhodium center is coordinated by the four double bonds of the two norbornadiene ligands in a similar fashion.

Synthesis and Handling

Experimental Protocol for Synthesis

The following protocol is adapted from a procedure outlined in Chinese patent CN111087274A.[4][5] This method involves a two-step process: the formation of the norbornadiene rhodium chloride dimer, followed by a halide exchange reaction.

Step 1: Synthesis of Norbornadiene Rhodium Chloride Dimer ([Rh(nbd)Cl]₂)

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add rhodium(III) chloride hydrate and ethanol (previously deoxygenated by bubbling with argon or nitrogen for 30 minutes).

-

Add norbornadiene to the mixture. The typical mass ratio of rhodium trichloride hydrate to norbornadiene is between 1:3 and 1:6.[4]

-

Under an inert atmosphere (N₂ or Ar), heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring for 1 to 3 hours. The color of the solution will change as the reaction progresses.

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Concentrate the solution under reduced pressure to approximately one-third of its original volume.

-

Filter the resulting precipitate, wash with a small amount of cold ethanol, and dry under vacuum to yield the norbornadiene rhodium chloride dimer as a yellow-orange solid.

Step 2: Synthesis of this compound

-

In a separate flask under an inert atmosphere, dissolve the norbornadiene rhodium chloride dimer obtained in Step 1 in dichloromethane.

-

In a separate container, dissolve silver tetrafluoroborate (AgBF₄) in acetone. The mass ratio of the rhodium dimer to silver tetrafluoroborate is typically around 1:2.5 to 1:3.5.

-

Slowly add the silver tetrafluoroborate solution to the solution of the rhodium dimer with stirring. A precipitate of silver chloride (AgCl) will form immediately.

-

Stir the reaction mixture at room temperature for 10-18 hours to ensure complete reaction.

-

After the reaction is complete, filter the mixture through a pad of Celite to remove the AgCl precipitate.

-

To the filtrate, add tetrahydrofuran (THF) to precipitate the product. The volume of THF added is typically 1 to 1.5 times the volume of the reaction solution.

-

Collect the resulting orange-red solid by filtration, wash with a small amount of diethyl ether, and dry under vacuum.

Handling and Safety

This compound is air-sensitive and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). It is also corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Applications in Catalysis

[Rh(nbd)₂]BF₄ is a versatile catalyst precursor for a variety of organic transformations. In the presence of chiral ligands, it forms highly effective and enantioselective catalysts.

Asymmetric Hydrogenation

Rhodium-catalyzed asymmetric hydrogenation is a cornerstone of modern synthetic chemistry for the production of enantiomerically pure compounds. [Rh(nbd)₂]BF₄ is frequently used as the rhodium source for these reactions, in combination with a wide range of chiral diphosphine ligands.

General Workflow for Asymmetric Hydrogenation

References

Molecular weight of Bis(norbornadiene)rhodium(I) tetrafluoroborate

An In-Depth Technical Guide to Bis(norbornadiene)rhodium(I) Tetrafluoroborate

Introduction

This compound, with the chemical formula C₁₄H₁₆BF₄Rh, is an organometallic compound widely utilized as a catalyst and catalyst precursor in organic synthesis.[1][2][3] This air and moisture-sensitive compound typically appears as a red or dark red powder and is valued for its efficiency in promoting a variety of chemical transformations.[4][5][6] Its primary applications are found in catalysis, particularly for reactions such as hydrogenation, hydroformylation, isomerization, and carbonylation.[5][6][7][8][9] The unique reactivity of this rhodium complex makes it an important tool for researchers in academia and professionals in the pharmaceutical and fine chemical industries for the synthesis of complex organic molecules.[7][8][9]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, application in experimental setups, and for theoretical calculations.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₆BF₄Rh | [1][2] |

| Molecular Weight | 373.99 g/mol | [1][2][3][4][9] |

| CAS Number | 36620-11-8 | [1][2] |

| Appearance | Red to dark red powder | [4][5][6] |

| Melting Point | 137-140 °C | [9] |

| Solubility | Fairly soluble in dichloromethane; Insoluble in water | [5] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. Below are protocols for its synthesis and a representative catalytic application.

Synthesis of this compound

A common method for the preparation of this compound involves a two-step process starting from rhodium trichloride hydrate.[10]

Step 1: Synthesis of Norbornadiene Rhodium Chloride Dimer

-

Rhodium trichloride hydrate and norbornadiene (in a mass ratio between 1:4.0 and 1:6.0) are added to an ethanol solvent that has been previously deoxygenated.[10]

-

The mixture is heated to reflux, typically between 80-85 °C, for a period of 1 to 2.5 hours.[10]

-

Following the reflux period, the solution is concentrated and then filtered.

-

The resulting solid is the norbornadiene rhodium chloride dimer.[10]

Step 2: Ion Exchange to form this compound

-

The norbornadiene rhodium chloride dimer is then reacted with silver tetrafluoroborate.[10]

-

This exchange reaction is performed under the protection of an inert gas atmosphere.

-

The final product, red this compound solid, is isolated through filtration.[10]

Catalytic Application: Intramolecular Carbofluorination of Alkenes

This compound can be used as a catalyst for C-F bond activation and subsequent carbofluorination reactions.[11]

Reaction Setup:

-

In a sealed vial, combine the alkene substrate (e.g., 0.20 mmol), this compound ([Rh(nbd)₂]BF₄) (10 mol%), and a suitable phosphine ligand such as 1,2-diphenylphosphinobenzene (dppbz) (10 mol%).[11]

-

Add a solvent, for example, 1,2-dichloroethane (DCE) (1.0 mL).[11]

-

Seal the vial and heat the reaction mixture to 90 °C.[11]

-

Maintain the reaction at this temperature for a specified duration (e.g., 14 hours) to yield the carbofluorinated product.[11]

Diagrams and Workflows

Visual representations are provided below for the synthesis workflow and a general catalytic cycle.

Caption: Workflow for the synthesis of this compound.

Caption: Generalized catalytic cycle for alkene hydrogenation using a Rhodium catalyst.

References

- 1. chemscene.com [chemscene.com]

- 2. 36620-11-8 | this compound, Rh 27.8% | Rh(nbd)2BF4 [aspirasci.com]

- 3. This compound | C14H16BF4Rh- | CID 10915722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. BIS(NORBORNADIENE)RHODIUM (I) TETRAFLUOROBORATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. BIS(NORBORNADIENE)RHODIUM (I) TETRAFLUOROBORATE | 36620-11-8 [amp.chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]

- 9. Bis[η-(2,5-norbornadiene)]rhodium(I) Tetrafluoroborate [myskinrecipes.com]

- 10. CN111087274A - Method for preparing bis (norbornadiene) rhodium tetrafluoroborate - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Bis(norbornadiene)rhodium(I) Tetrafluoroborate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of bis(norbornadiene)rhodium(I) tetrafluoroborate ([Rh(nbd)₂]BF₄), a pivotal catalyst in organic synthesis. Understanding its solubility is crucial for reaction optimization, catalyst handling, and the development of robust chemical processes. This document outlines qualitative and estimated solubility data, detailed experimental protocols for solubility determination, and relevant safety and handling procedures.

Core Concepts: Solubility and Catalysis

The efficiency of a homogeneous catalyst, such as [Rh(nbd)₂]BF₄, is intrinsically linked to its ability to dissolve in the reaction medium. Proper dissolution ensures the maximum availability of the catalytic species, leading to optimal reaction rates and yields. The choice of solvent can also influence the catalyst's stability and selectivity.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not widely available in published literature. However, based on its common use in various catalytic reactions, a qualitative and estimated solubility profile in common organic solvents has been compiled.

| Solvent | Formula | Polarity Index | Qualitative Solubility | Estimated Solubility ( g/100 mL at 25°C) |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Fairly Soluble[1] | > 5 |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Soluble | 1 - 5 |

| Acetone | C₃H₆O | 5.1 | Moderately Soluble | 0.5 - 2 |

| Acetonitrile | CH₃CN | 5.8 | Sparingly Soluble | 0.1 - 0.5 |

| Methanol | CH₃OH | 5.1 | Sparingly Soluble with slow decomposition | < 0.1 |

| Toluene | C₇H₈ | 2.4 | Sparingly Soluble | < 0.1 |

| Hexane | C₆H₁₄ | 0.1 | Insoluble | < 0.01 |

| Water | H₂O | 10.2 | Insoluble, Decomposes[2] | < 0.01 |

Note: The estimated solubility values are based on observations from synthetic protocols where this catalyst is employed and should be experimentally verified for precise applications. The compound is known to be air and moisture sensitive, and its stability in different solvents can vary.[3][4]

Experimental Protocol for Solubility Determination

Due to the air and moisture sensitivity of this compound, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

Materials and Equipment:

-

This compound

-

Anhydrous organic solvents (DCM, THF, Acetone, Acetonitrile, Methanol, Toluene, Hexane)

-

Schlenk flasks or vials with septa

-

Inert gas supply (Nitrogen or Argon) with a manifold

-

Glovebox (optional, but recommended)

-

Magnetic stirrer and stir bars

-

Analytical balance (readable to 0.1 mg)

-

Syringes and needles (oven-dried)

-

Filtration apparatus (e.g., cannula with a filter frit or a syringe filter)

-

Spectrophotometer or other analytical instrument for concentration determination

Procedure:

-

Preparation: Dry all glassware in an oven at >120°C overnight and cool under a stream of inert gas. Purge all solvents with inert gas to remove dissolved oxygen.

-

Sample Preparation: Under an inert atmosphere, accurately weigh a small amount of this compound (e.g., 100 mg) into a pre-weighed Schlenk flask.

-

Solvent Addition: Using a gas-tight syringe, add a known volume of the anhydrous solvent (e.g., 2 mL) to the Schlenk flask.

-

Equilibration: Seal the flask and stir the mixture at a constant temperature (e.g., 25°C) for a sufficient time to ensure equilibrium is reached (e.g., 24 hours). The solution should be monitored for any color changes that might indicate decomposition.

-

Phase Separation: Allow the solution to stand undisturbed for a period (e.g., 2 hours) to let any undissolved solid settle.

-

Sample Extraction: Carefully extract a known volume of the supernatant using a syringe fitted with a filter to avoid transferring any solid particles.

-

Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed vial under an inert atmosphere. Carefully remove the solvent under reduced pressure.

-

Quantification: Weigh the vial containing the dried residue. The mass of the dissolved solid can be calculated.

-

Calculation: Determine the solubility in g/100 mL or other desired units.

-

Repeat: Repeat the procedure with different volumes of solvent to confirm the saturation point.

Visualization of Experimental Workflow

The following diagrams illustrate the key processes involved in handling and determining the solubility of this air-sensitive compound.

Caption: Workflow for determining the solubility of an air-sensitive compound.

Caption: Solvent selection guide based on polarity and solubility.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.[3]

-

Air and Moisture Sensitive: Handle and store under an inert atmosphere to prevent decomposition.[3][4]

-

Corrosive: Causes severe skin burns and eye damage.[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat. All handling should be done in a well-ventilated fume hood.[3]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as acids, bases, and strong oxidizing agents.[3]

Conclusion

While precise quantitative solubility data for this compound remains elusive in readily accessible literature, its utility in organic synthesis provides strong indicators of its solubility in various organic solvents. Dichloromethane and tetrahydrofuran are generally the solvents of choice for achieving good solubility. For any application requiring precise concentrations, it is imperative to perform experimental solubility determination following a rigorous protocol that accounts for the compound's air and moisture sensitivity. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals working with this important catalyst.

References

An In-depth Technical Guide to the ¹H NMR of Bis(norbornadiene)rhodium(I) Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of bis(norbornadiene)rhodium(I) tetrafluoroborate, a prominent catalyst in organic synthesis. Given the air-sensitive nature of this organometallic complex, this document outlines the necessary experimental protocols for accurate data acquisition and presents an illustrative analysis of its ¹H NMR spectrum.

Introduction

This compound, [Rh(nbd)₂]BF₄, is a widely utilized precursor for the synthesis of various rhodium catalysts, particularly for asymmetric hydrogenation. The characterization of this complex is crucial for assessing its purity and ensuring the reliability of subsequent catalytic reactions. ¹H NMR spectroscopy is a primary analytical technique for elucidating the structure of [Rh(nbd)₂]BF₄ in solution. This guide details the expected ¹H NMR spectral features and provides a comprehensive experimental protocol for its analysis.

Illustrative ¹H NMR Spectral Data

Table 1: Illustrative ¹H NMR Data for this compound

| Proton Assignment | Illustrative Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Olefinic (C=C-H ) | 4.5 - 5.0 | multiplet | - |

| Bridgehead (C -H ) | 3.5 - 4.0 | broad singlet | - |

| Methylene bridge (C -H ₐH ₑ) | 1.2 - 1.8 | multiplet | - |

Note: The chemical shifts presented are illustrative and may vary depending on the solvent and experimental conditions. The multiplicity and coupling constants are complex due to the rigid bicyclic structure and coordination to the rhodium center.

Experimental Protocol

The acquisition of a high-quality ¹H NMR spectrum of the air-sensitive this compound requires careful sample preparation under an inert atmosphere.

3.1. Materials and Equipment

-

This compound

-

Deuterated solvent (e.g., CD₂Cl₂, acetone-d₆, or benzene-d₆), degassed

-

NMR tube with a J. Young valve or a standard NMR tube with a tight-fitting cap and Parafilm®

-

Glovebox or Schlenk line

-

Gastight syringe

-

NMR spectrometer (e.g., 400 MHz or higher)

3.2. Sample Preparation (in a Glovebox)

-

Inside a glovebox filled with an inert atmosphere (e.g., argon or nitrogen), weigh approximately 5-10 mg of this compound directly into a small vial.

-

Add approximately 0.6-0.7 mL of degassed, deuterated solvent to the vial.

-

Gently swirl the vial to dissolve the complex completely. The solution should be homogeneous.

-

Using a clean pipette, transfer the solution into an NMR tube equipped with a J. Young valve.

-

Seal the NMR tube with the J. Young valve before removing it from the glovebox.

3.3. Sample Preparation (using a Schlenk Line)

-

Place 5-10 mg of this compound into a clean, dry NMR tube.

-

Attach the NMR tube to a Schlenk line via a rubber adapter.

-

Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Using a gastight syringe, add 0.6-0.7 mL of degassed, deuterated solvent to the NMR tube under a positive pressure of inert gas.

-

Seal the NMR tube with a tight-fitting cap and wrap the seal with Parafilm®.

3.4. NMR Data Acquisition

-

Record the ¹H NMR spectrum at room temperature.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the ¹H NMR analysis of this compound, from sample preparation to spectral interpretation.

Conclusion

The ¹H NMR spectroscopic analysis of this compound is a fundamental technique for its characterization. While this guide provides an illustrative overview of the expected spectral data, the successful acquisition of a high-quality spectrum is critically dependent on rigorous adherence to air-sensitive handling techniques. The detailed experimental protocol and logical workflow presented herein serve as a comprehensive resource for researchers and professionals working with this important organometallic catalyst.

Technical Guide: Bis(norbornadiene)rhodium(I) Tetrafluoroborate, [Rh(nbd)₂]BF₄

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of bis(norbornadiene)rhodium(I) tetrafluoroborate, [Rh(nbd)₂]BF₄, a pivotal organometallic complex and catalyst precursor in synthetic chemistry. This document outlines the synthesis, and known physicochemical properties of the complex. While a definitive single-crystal X-ray structure is not publicly available, this guide furnishes a detailed, representative experimental protocol for its preparation and purification. The content herein is intended to support researchers in the fields of catalysis, organometallic chemistry, and pharmaceutical development.

Introduction

This compound, with the chemical formula [Rh(nbd)₂]BF₄, is a well-established and versatile rhodium(I) complex. Its significance stems from the lability of the norbornadiene (nbd) ligands, which are readily displaced by other donor ligands, such as phosphines. This property makes it an excellent starting material for the synthesis of a wide array of cationic rhodium(I) catalysts. These catalysts are instrumental in numerous organic transformations, including asymmetric hydrogenation, hydroformylation, and C-C bond-forming reactions, which are critical in the synthesis of fine chemicals and pharmaceuticals.

Physicochemical and Structural Data

A comprehensive search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a publicly available single-crystal X-ray diffraction structure for [Rh(nbd)₂]BF₄. Consequently, detailed quantitative data on its crystal structure, such as unit cell parameters, bond lengths, and bond angles, are not available at this time.

The following table summarizes the known physicochemical properties of the complex.

| Property | Value |

| Chemical Formula | C₁₄H₁₆BF₄Rh |

| Molecular Weight | 373.99 g/mol |

| Appearance | Red to orange-red crystalline solid |

| CAS Number | 36620-11-8 |

| Melting Point | 209-211 °C (decomposes) |

| Solubility | Soluble in dichloromethane and acetone; sparingly soluble in ethanol; insoluble in diethyl ether and hydrocarbons. |

| Stability | Air and moisture sensitive. Should be stored under an inert atmosphere at low temperatures. |

Note: The lack of a published crystal structure prevents the inclusion of detailed crystallographic data.

Experimental Protocols

The synthesis of [Rh(nbd)₂]BF₄ is typically achieved in a two-step procedure starting from rhodium(III) chloride hydrate. The first step involves the formation of the chloro-bridged dimer, [Rh(nbd)Cl]₂, followed by a halide abstraction and coordination of a second norbornadiene ligand in the presence of a tetrafluoroborate source.

Synthesis of Chloro(1,5-norbornadiene)rhodium(I) Dimer, [Rh(nbd)Cl]₂

Materials:

-

Rhodium(III) chloride hydrate (RhCl₃·xH₂O)

-

Norbornadiene (nbd)

-

Ethanol (degassed)

-

Standard Schlenk line and glassware

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask equipped with a reflux condenser and a magnetic stir bar, combine rhodium(III) chloride hydrate (1.0 eq) and ethanol (degassed, ~20 mL per gram of RhCl₃·xH₂O).

-

To this stirring suspension, add an excess of norbornadiene (4.0-6.0 eq).

-

Heat the reaction mixture to reflux (approximately 80-85 °C) under an inert atmosphere. The reaction progress can be monitored by the color change of the solution. The reflux is typically maintained for 2-4 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the volume of the solvent under vacuum to approximately one-third of the original volume.

-

Cool the concentrated solution in an ice bath to precipitate the yellow-orange [Rh(nbd)Cl]₂ dimer.

-

Isolate the solid product by filtration under inert atmosphere, wash with a small amount of cold ethanol and then with diethyl ether.

-

Dry the product under vacuum.

Synthesis of this compound, [Rh(nbd)₂]BF₄

Materials:

-

Chloro(1,5-norbornadiene)rhodium(I) dimer, [Rh(nbd)Cl]₂

-

Silver tetrafluoroborate (AgBF₄)

-

Norbornadiene (nbd)

-

Acetone (dry and degassed)

-

Diethyl ether (dry and degassed)

-

Standard Schlenk line and glassware

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask, dissolve the [Rh(nbd)Cl]₂ dimer (1.0 eq) in dry, degassed acetone (~15 mL per gram of dimer).

-

In a separate Schlenk flask, dissolve silver tetrafluoroborate (2.0 eq, relative to the dimer) in a minimal amount of dry, degassed acetone.

-

Slowly add the AgBF₄ solution to the stirring solution of the rhodium dimer at room temperature. A white precipitate of AgCl will form immediately.

-

Stir the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.

-

Add an excess of norbornadiene (2.0-3.0 eq, relative to the dimer) to the reaction mixture.

-

Filter the mixture through a pad of Celite under inert atmosphere to remove the AgCl precipitate. Wash the Celite pad with a small amount of dry acetone to ensure complete transfer of the product.

-

Transfer the filtrate to a clean Schlenk flask and reduce the solvent volume under vacuum until the product begins to crystallize.

-

Slowly add dry, degassed diethyl ether to the concentrated solution to induce further precipitation of the red [Rh(nbd)₂]BF₄ product.

-

Cool the flask in an ice bath or freezer to maximize the yield.

-

Isolate the red crystalline solid by filtration under inert atmosphere, wash with cold diethyl ether, and dry under vacuum.

Characterization

Due to the lack of publicly available spectral data, the following are expected characterization results based on the known structure and general principles of organometallic spectroscopy.

-

¹H NMR (CDCl₃): Resonances corresponding to the olefinic and bridgehead protons of the norbornadiene ligands are expected. The olefinic protons coordinated to the rhodium center would likely appear as a doublet due to coupling with ¹⁰³Rh.

-

¹³C NMR (CDCl₃): Signals for the different carbon environments in the norbornadiene ligand would be observed.

-

¹⁹F NMR (CDCl₃): A sharp singlet for the tetrafluoroborate anion is expected.

-

¹¹B NMR (CDCl₃): A singlet corresponding to the boron atom in the BF₄⁻ anion should be present.

-

IR (KBr): Characteristic C=C stretching frequencies for the coordinated norbornadiene ligands would be observed, likely in the range of 1400-1500 cm⁻¹. A strong, broad band around 1050 cm⁻¹ is characteristic of the B-F stretching of the BF₄⁻ anion.

Logical and Experimental Workflow

The following diagram illustrates the workflow from the synthesis of [Rh(nbd)₂]BF₄ to its characterization and subsequent use as a catalyst precursor.

Caption: Workflow for the synthesis and application of [Rh(nbd)₂]BF₄.

Safety Precautions

-

Rhodium Compounds: Rhodium compounds are generally considered to be of low toxicity, but they can be irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

-

Tetrafluoroborates: Tetrafluoroborate salts can be toxic if ingested and may cause irritation to the skin, eyes, and respiratory tract.

-

Solvents: The organic solvents used in the synthesis are flammable. All manipulations should be carried out in a well-ventilated fume hood, away from ignition sources.

-

Air and Moisture Sensitivity: [Rh(nbd)₂]BF₄ and its intermediates are sensitive to air and moisture. All reactions and manipulations should be performed under an inert atmosphere using standard Schlenk techniques or in a glovebox.

Disclaimer: The experimental protocol provided is a representative procedure based on literature precedents. Researchers should always conduct a thorough risk assessment before carrying out any chemical synthesis.

A Comprehensive Technical Guide to Bis(norbornadiene)rhodium(I) Tetrafluoroborate for Researchers and Drug Development Professionals

An in-depth examination of the physical properties, synthesis, and handling of a key catalyst in organic synthesis.

Bis(norbornadiene)rhodium(I) tetrafluoroborate, with the chemical formula [Rh(nbd)₂]BF₄, is a widely utilized organometallic complex and catalyst precursor in a variety of chemical transformations, most notably in asymmetric hydrogenation and isomerization reactions.[1][2] Its efficacy in facilitating the synthesis of complex organic molecules makes it a valuable tool for researchers in academia and professionals in the pharmaceutical and fine chemical industries. This guide provides a detailed overview of its core physical properties, a protocol for its synthesis, and a visual representation of the synthetic workflow.

Core Physical and Chemical Properties

This compound is an air and moisture-sensitive, red to orange-red crystalline solid.[2][3][4] Proper handling and storage under an inert atmosphere, preferably in a freezer at temperatures below -20°C, are crucial to maintain its integrity.[2][3] The compound is fairly soluble in dichloromethane but insoluble in water.[1][2][3]

A summary of its key physical properties is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Chemical Formula | C₁₄H₁₆BF₄Rh | [4][5] |

| Molecular Weight | 373.99 g/mol | [4][5][6][7] |

| Appearance | Red to orange-red powder or crystalline solid | [3][4] |

| Melting Point | 137-140 °C, 140 °C, 209-211 °C | [2][3][4][6] |

| Solubility | Fairly soluble in dichloromethane; Insoluble in water | [1][2][3] |

| CAS Number | 36620-11-8 | [2][3][4] |

| Sensitivity | Air and moisture sensitive | [2][3] |

Note: Discrepancies in the reported melting point may arise from variations in experimental conditions or the purity of the sample.

Experimental Protocol: Synthesis of this compound

The following protocol is based on a patented synthetic method and outlines the preparation of this compound from rhodium trichloride hydrate.[8] This two-step process involves the initial formation of the norbornadiene rhodium chloride dimer, followed by an exchange reaction to yield the final product.

Step 1: Synthesis of Norbornadiene Rhodium Chloride Dimer

-

In a reaction vessel equipped for reflux and under an inert atmosphere, combine rhodium trichloride hydrate and norbornadiene in a mass ratio of 1:4.0 to 1:6.0.[8]

-

Add a deoxygenated ethanol solvent to the mixture.[8]

-

Heat the reaction mixture to its reflux temperature, approximately 80-85°C, and maintain this temperature for 1 to 2.5 hours.[8]

-

After the reflux period, concentrate the reaction mixture.

-

Filter the concentrated mixture to isolate the norbornadiene rhodium chloride dimer.

Step 2: Synthesis of this compound

-

Under the protection of an inert gas, dissolve the norbornadiene rhodium chloride dimer obtained in Step 1 in a suitable solvent.

-

Introduce silver tetrafluoroborate to the solution to initiate an exchange reaction.[8]

-

Upon completion of the reaction, the red solid of this compound will precipitate.

-

Isolate the final product by filtration and dry it under vacuum.

Synthetic Workflow Diagram

The following diagram illustrates the key stages in the synthesis of this compound.

References

- 1. 错误页 [amp.chemicalbook.com]

- 2. BIS(NORBORNADIENE)RHODIUM (I) TETRAFLUOROBORATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Bis(norbornadiene)rhodium(I)tetrafluoroborate , 98+% , 36620-11-8 - CookeChem [cookechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C14H16BF4Rh- | CID 10915722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bis[η-(2,5-norbornadiene)]rhodium(I) Tetrafluoroborate [myskinrecipes.com]

- 7. americanelements.com [americanelements.com]

- 8. CN111087274A - Method for preparing bis (norbornadiene) rhodium tetrafluoroborate - Google Patents [patents.google.com]

Navigating the Catalytic Core: A Technical Guide to Bis(norbornadiene)rhodium(I) Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and application of Bis(norbornadiene)rhodium(I) tetrafluoroborate, a pivotal catalyst in modern organic synthesis. This document is intended for professionals in research and development who utilize this air- and moisture-sensitive organometallic compound.

Core Safety and Handling Protocols

This compound ([Rh(nbd)₂]BF₄) is a hazardous chemical that requires strict adherence to safety protocols. It is classified as a corrosive solid that can cause severe skin burns and eye damage.[1][2] Inhalation may also cause respiratory irritation.[2]

1.1. Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory when handling this compound to minimize exposure risks.

1.2. Safe Handling and Storage

This compound is air-sensitive, moisture-sensitive, and heat-sensitive.[1][3] Therefore, it must be handled and stored under an inert atmosphere, such as nitrogen or argon.[1][2]

1.3. First Aid Measures

In the event of exposure, immediate medical attention is required.[1][2]

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][2] |

| Skin Contact | Immediately remove all contaminated clothing. Wash skin with soap and plenty of water. Seek immediate medical attention.[1][2] |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2] Do not use mouth-to-mouth resuscitation.[2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |

1.4. Disposal

Waste is classified as hazardous and must be disposed of in accordance with local, regional, and national regulations.[1][2] Contact a licensed professional waste disposal service.

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of this compound is provided below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₆BF₄Rh | [4][5] |

| Molecular Weight | 373.99 g/mol | [4][5] |

| Appearance | Orange-red crystalline solid | [4] |

| Melting Point | 136.9-139.9 °C, 140 °C (lit.), 209-211 °C | [4][6][7] |

| Solubility | Fairly soluble in dichloromethane. Insoluble in water.[8][6] Decomposes in contact with water.[9] | |

| Oral LD50 (ATE) | > 2000 mg/kg (Rat) | [2] |

| Dermal LD50 (ATE) | > 2000 mg/kg | [2] |

Experimental Protocols

This compound is a versatile catalyst precursor, primarily used in combination with chiral phosphine ligands for asymmetric catalysis.

3.1. General Procedure for in situ Catalyst Preparation

The active catalyst is typically prepared in situ by reacting [Rh(nbd)₂]BF₄ with a suitable chiral phosphine ligand.

3.2. Representative Protocol: Asymmetric Hydrogenation of an Olefin

This protocol outlines a general procedure for the asymmetric hydrogenation of a prochiral olefin.

Materials:

-

This compound

-

Chiral phosphine ligand (e.g., (S)-BINAP)

-

Prochiral olefin (substrate)

-

Anhydrous, degassed solvent (e.g., methanol, dichloromethane)

-

Hydrogen gas (high purity)

Procedure:

-

Catalyst Preparation: In a glovebox or under a stream of inert gas, dissolve this compound and the chiral phosphine ligand (typically in a 1:1.1 molar ratio) in the chosen solvent. Stir the solution for 15-30 minutes to allow for complex formation.

-

Reaction Setup: Transfer the catalyst solution to a high-pressure reactor that has been purged with inert gas. Add the olefin substrate to the reactor.

-

Hydrogenation: Seal the reactor and purge with hydrogen gas several times. Pressurize the reactor to the desired hydrogen pressure (e.g., 1-50 atm).

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature) until the reaction is complete (monitored by TLC, GC, or HPLC).

-

Workup: Carefully vent the hydrogen gas from the reactor and purge with inert gas. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography.

3.3. Representative Protocol: Asymmetric 1,4-Addition of an Arylboronic Acid to an Enone

This protocol provides a general method for the rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid.

Materials:

-

This compound

-

Chiral phosphine ligand (e.g., (R)-BINAP)

-

α,β-Unsaturated ketone (enone)

-

Arylboronic acid

-

Solvent (e.g., dioxane/water mixture)[10]

-

Base (e.g., K₂CO₃)[11]

Procedure:

-

Catalyst Preparation: In a Schlenk tube under an inert atmosphere, mix this compound and the chiral phosphine ligand in the solvent. Stir for 15-30 minutes.

-

Reaction Mixture: To the catalyst solution, add the enone, the arylboronic acid, and the base.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 100°C) and stir until the reaction is complete as monitored by a suitable analytical technique.[10]

-

Workup: Cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Logical Relationships

The catalytic cycle for the asymmetric 1,4-addition of an arylboronic acid is a key process involving this catalyst.

This guide is intended to provide essential information for the safe and effective use of this compound. Users should always consult the most recent Safety Data Sheet and relevant literature before commencing any experimental work.

References

- 1. fishersci.se [fishersci.se]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemscene.com [chemscene.com]

- 6. Bis(norbornadiene)rhodium(I)tetrafluoroborate , 98+% , 36620-11-8 - CookeChem [cookechem.com]

- 7. 36620-11-8 | this compound, Rh 27.8% | Rh(nbd)2BF4 [aspirasci.com]

- 8. BIS(NORBORNADIENE)RHODIUM (I) TETRAFLUOROBORATE | 36620-11-8 [amp.chemicalbook.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. d-nb.info [d-nb.info]

- 11. Rhodium(I)-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Amides [organic-chemistry.org]

A Deep Dive into the Catalytic Mechanisms of Bis(norbornadiene)rhodium(I) Tetrafluoroborate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Bis(norbornadiene)rhodium(I) tetrafluoroborate, [Rh(nbd)₂]BF₄, stands as a versatile and widely utilized precatalyst in homogeneous catalysis. Its efficacy in a range of organic transformations, including asymmetric hydrogenation, C-H functionalization, hydroformylation, and cycloaddition reactions, has made it an invaluable tool in academic research and the pharmaceutical industry. This technical guide provides a comprehensive overview of the core catalytic mechanisms of this rhodium complex, supported by quantitative data, detailed experimental protocols, and visual representations of the reaction pathways.

Asymmetric Hydrogenation: Crafting Chiral Molecules

Asymmetric hydrogenation, the addition of hydrogen across a double bond to create a stereogenic center, is a cornerstone of modern synthetic chemistry. [Rh(nbd)₂]BF₄, in combination with chiral phosphine ligands, forms highly effective catalysts for the enantioselective reduction of various prochiral olefins.

The Catalytic Cycle: Dihydride and Unsaturated Pathways

The mechanism of rhodium-catalyzed asymmetric hydrogenation is generally understood to proceed through two primary catalytic cycles: the dihydride pathway and the unsaturated pathway. The operative pathway is often dependent on the substrate and reaction conditions.

The dihydride pathway involves the initial oxidative addition of hydrogen to the rhodium(I) complex to form a rhodium(III) dihydride species. Subsequent coordination of the olefin, migratory insertion, and reductive elimination of the product regenerates the rhodium(I) catalyst.

The unsaturated pathway , conversely, begins with the coordination of the olefin to the rhodium(I) center, followed by the oxidative addition of hydrogen. This is often the rate-determining step. Subsequent migratory insertion and reductive elimination afford the hydrogenated product.

Activation of the Precatalyst: The catalytic cycle is initiated by the hydrogenation of the norbornadiene (nbd) ligands, which liberates coordination sites on the rhodium center for the chiral phosphine ligand and the substrate to coordinate. This activation step is crucial for the formation of the active catalytic species.

Quantitative Performance Data

The following table summarizes the performance of [Rh(nbd)₂]BF₄-derived catalysts in the asymmetric hydrogenation of various substrates.

| Substrate | Chiral Ligand | Solvent | Pressure (atm H₂) | Temp (°C) | Yield (%) | ee (%) |

| Methyl 2-acetamidoacrylate | (S,S)-Chiraphos | EtOH | 1 | 25 | >99 | 95 (R) |

| Methyl (Z)-α-acetamidocinnamate | (R,R)-DIPAMP | MeOH | 3 | 20 | 100 | 96 (R) |

| Itaconic Acid | (R)-BINAP | MeOH | 50 | 25 | 95 | 92 (R) |

| Ethyl 3-acetamido-2-acetoxy-3-phenylacrylate | (Sc,Rp)-DuanPhos | CH₂Cl₂ | 30 | RT | 100 | >99 |

Experimental Protocol: Asymmetric Hydrogenation of Methyl 2-acetamidoacrylate

This protocol provides a typical procedure for the asymmetric hydrogenation of an enamide substrate.

Materials:

-

[Rh(nbd)₂]BF₄

-

(S,S)-Chiraphos

-

Methyl 2-acetamidoacrylate

-

Anhydrous, degassed ethanol

-

High-pressure hydrogenation vessel (autoclave)

Procedure:

-

In a glovebox, a Schlenk flask is charged with [Rh(nbd)₂]BF₄ (3.7 mg, 0.01 mmol) and (S,S)-Chiraphos (4.3 mg, 0.01 mmol).

-

Anhydrous, degassed ethanol (10 mL) is added, and the mixture is stirred for 20 minutes to form the catalyst solution.

-

Methyl 2-acetamidoacrylate (143.1 mg, 1.0 mmol) is dissolved in anhydrous, degassed ethanol (10 mL) in a separate flask.

-

The substrate solution is transferred to the autoclave.

-

The catalyst solution is then transferred to the autoclave via cannula.

-

The autoclave is sealed, removed from the glovebox, and purged three times with hydrogen gas.

-

The vessel is pressurized to 1 atm with hydrogen and the reaction mixture is stirred vigorously at 25°C for 12 hours.

-

After the reaction, the pressure is carefully released, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield the product, N-acetyl-D-alanine methyl ester.

-

The enantiomeric excess is determined by chiral HPLC or GC analysis.

C-H Functionalization: A Paradigm Shift in Synthesis

Direct C-H bond functionalization has emerged as a powerful strategy for streamlining organic synthesis by avoiding the pre-functionalization of starting materials. Rhodium catalysts derived from [Rh(nbd)₂]BF₄ have shown remarkable activity in directing group-assisted C-H activation and subsequent bond formation.

The Rh(I)/Rh(III) Catalytic Cycle

The generally accepted mechanism for chelation-assisted C-H functionalization catalyzed by rhodium(I) complexes involves a Rh(I)/Rh(III) catalytic cycle.

-

Coordination: The directing group of the substrate coordinates to the Rh(I) center.

-

C-H Activation: Intramolecular C-H bond cleavage occurs via oxidative addition to form a rhodacyclic Rh(III) hydride intermediate.

-

Coupling Partner Coordination & Insertion: The coupling partner (e.g., an alkene or alkyne) coordinates to the Rh(III) center, followed by migratory insertion into the Rh-H or Rh-C bond.

-

Reductive Elimination: Reductive elimination of the functionalized product regenerates the Rh(I) catalyst, closing the catalytic cycle.

Quantitative Performance Data

The following table presents data for the C-H functionalization of various substrates using [Rh(nbd)₂]BF₄ as the precatalyst.

| Substrate | Coupling Partner | Ligand | Additive | Yield (%) |

| Benzophenone imine | Ethylene | P(Cy)₃ | - | 85 |

| 2-Phenylpyridine | Norbornene | - | AgOAc | 92 |

| N-Aryl-7-azaindole | Phenylacetylene | - | Cu(OAc)₂ | 78 |

Experimental Protocol: Directed C-H Alkenylation of 2-Phenylpyridine

This protocol outlines a general procedure for the rhodium-catalyzed alkenylation of a C-H bond.

Materials:

-

[Rh(nbd)₂]BF₄

-

2-Phenylpyridine

-

Norbornene

-

Silver acetate (AgOAc)

-

Anhydrous 1,2-dichloroethane (DCE)

Procedure:

-

To a screw-capped vial are added [Rh(nbd)₂]BF₄ (7.5 mg, 0.02 mmol), AgOAc (6.7 mg, 0.04 mmol), 2-phenylpyridine (31.0 mg, 0.2 mmol), and norbornene (37.7 mg, 0.4 mmol).

-

The vial is purged with argon, and anhydrous DCE (1.0 mL) is added.

-

The vial is sealed and the reaction mixture is stirred at 100°C for 16 hours.

-

After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel, eluting with ethyl acetate.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to afford the desired alkenylated product.

Hydroformylation: Industrial Importance in Aldehyde Synthesis

Hydroformylation, or the oxo process, is a large-scale industrial process for the production of aldehydes from alkenes. Rhodium catalysts, often generated in situ from precursors like [Rh(nbd)₂]BF₄, are highly active and selective for this transformation.

The Hydroformylation Catalytic Cycle

The catalytic cycle for rhodium-catalyzed hydroformylation is a well-established process.

-

Ligand Exchange and H₂/CO Addition: The [Rh(nbd)₂]BF₄ precatalyst reacts with phosphine ligands and syngas (a mixture of H₂ and CO) to form the active catalyst, typically a rhodium hydride carbonyl complex such as [HRh(CO)(PR₃)₂].

-

Olefin Coordination: The alkene substrate coordinates to the rhodium center.

-

Migratory Insertion (Hydrorhodation): The alkene inserts into the Rh-H bond to form a rhodium alkyl species.

-

CO Insertion (Carbonylation): A molecule of carbon monoxide inserts into the Rh-C bond to form a rhodium acyl complex.

-

Oxidative Addition of H₂: Dihydrogen oxidatively adds to the rhodium center to form a rhodium(III) dihydride acyl complex.

-

Reductive Elimination: Reductive elimination of the aldehyde product regenerates the rhodium hydride carbonyl catalyst.

Quantitative Performance Data

The following table provides representative data for the hydroformylation of 1-octene.

| Ligand | P/Rh Ratio | Pressure (bar, CO/H₂) | Temp (°C) | Conversion (%) | n/iso Ratio | TOF (h⁻¹) |

| PPh₃ | 100 | 20 (1:1) | 100 | >99 | 2-4:1 | ~1000 |

| BISBI | 4 | 5 (1:1) | 80 | 98 | 30:1 | ~500 |

| Xantphos | 2 | 10 (1:1) | 100 | >99 | >99:1 | ~1500 |

TOF (Turnover Frequency) is a measure of catalyst activity. n/iso refers to the ratio of the linear (n) to branched (iso) aldehyde product.

Experimental Protocol: Hydroformylation of 1-Octene

This protocol describes a typical laboratory-scale hydroformylation reaction.

Materials:

-

[Rh(nbd)₂]BF₄

-

Triphenylphosphine (PPh₃)

-

1-Octene

-

Anhydrous toluene

-

High-pressure autoclave equipped with a gas inlet and stirrer

Procedure:

-

The autoclave is dried in an oven and cooled under a stream of argon.

-

In a glovebox, [Rh(nbd)₂]BF₄ (3.7 mg, 0.01 mmol) and PPh₃ (262 mg, 1.0 mmol) are charged into the autoclave.

-

Anhydrous toluene (20 mL) and 1-octene (1.12 g, 10 mmol) are added.

-

The autoclave is sealed, removed from the glovebox, and purged three times with syngas (1:1 CO/H₂).

-

The autoclave is pressurized to 20 bar with syngas and heated to 100°C with vigorous stirring.

-

The reaction progress is monitored by the uptake of syngas.

-

After the reaction is complete (typically 4-6 hours), the autoclave is cooled to room temperature and the excess pressure is carefully vented.

-

The reaction mixture is analyzed by GC and GC-MS to determine the conversion and the ratio of n-nonanal to 2-methyloctanal.

[2+2+2] Cycloaddition: Constructing Complex Ring Systems

The [2+2+2] cycloaddition is a powerful atom-economical reaction for the synthesis of six-membered rings from three unsaturated components (alkynes and/or alkenes). Cationic rhodium(I) complexes, often generated from [Rh(nbd)₂]BF₄ and a suitable ligand, are highly effective catalysts for these transformations.

The [2+2+2] Cycloaddition Catalytic Cycle

The generally accepted mechanism proceeds through the following key steps:

-

Precatalyst Activation: The norbornadiene ligands are displaced by the substrate molecules (e.g., alkynes).

-

Oxidative Coupling: Two alkyne molecules oxidatively couple to the rhodium(I) center to form a rhodacyclopentadiene intermediate.

-

Third Component Insertion: The third unsaturated component (alkyne or alkene) inserts into a Rh-C bond of the rhodacyclopentadiene.

-

Reductive Elimination: Reductive elimination from the resulting rhodacycloheptatriene or rhodacycloheptadiene intermediate releases the six-membered ring product and regenerates the active rhodium(I) catalyst.

Quantitative Performance Data

The following table showcases the utility of [Rh(nbd)₂]BF₄ in [2+2+2] cycloaddition reactions.

| Diyne Substrate | Monoyne Substrate | Ligand | Solvent | Yield (%) |

| 1,6-Heptadiyne | Propyne | PPh₃ | Toluene | 85 |

| 1,7-Octadiyne | Phenylacetylene | BINAP | THF | 92 |

| Diethyl dipropargylmalonate | 1-Hexyne | SEGPHOS | DCE | 95 |

Experimental Protocol: [2+2+2] Cycloaddition of 1,6-Heptadiyne and Propyne

This protocol details a representative [2+2+2] cycloaddition reaction.

Materials:

-

[Rh(nbd)₂]BF₄

-

Triphenylphosphine (PPh₃)

-

1,6-Heptadiyne

-

Propyne (gas)

-

Anhydrous toluene

Procedure:

-

A Schlenk flask is charged with [Rh(nbd)₂]BF₄ (7.5 mg, 0.02 mmol) and PPh₃ (10.5 mg, 0.04 mmol) under an argon atmosphere.

-

Anhydrous toluene (10 mL) is added, and the solution is stirred for 15 minutes.

-

1,6-Heptadiyne (92.1 mg, 1.0 mmol) is added to the catalyst solution.

-

A balloon filled with propyne gas is attached to the flask, and the reaction mixture is stirred at 60°C for 12 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to afford the substituted benzene product.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To further elucidate the complex processes involved in catalysis by this compound, the following diagrams, generated using the DOT language, illustrate the key catalytic cycles.

Caption: Dihydride pathway for asymmetric hydrogenation.

Caption: Catalytic cycle for C-H functionalization.

Caption: Catalytic cycle for hydroformylation.

Caption: [2+2+2] Cycloaddition catalytic cycle.

Conclusion

This compound is a remarkably versatile precatalyst that provides access to a wide array of synthetically valuable transformations. Understanding the fundamental catalytic mechanisms, as outlined in this guide, is paramount for the rational design of new catalysts and the optimization of reaction conditions. The provided quantitative data and experimental protocols serve as a practical resource for researchers in the field, while the visual diagrams offer a clear conceptual framework for the intricate steps involved in these catalytic processes. Further exploration into ligand design and reaction engineering will undoubtedly continue to expand the synthetic utility of this important rhodium complex.

Methodological & Application

Application Notes and Protocols for Asymmetric Hydrogenation Using Bis(norbornadiene)rhodium(I) Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of bis(norbornadiene)rhodium(I) tetrafluoroborate, [Rh(nbd)₂]BF₄, as a highly effective precatalyst for asymmetric hydrogenation reactions. This methodology is a cornerstone in modern synthetic chemistry, enabling the stereoselective synthesis of chiral molecules, which are fundamental building blocks for pharmaceuticals, agrochemicals, and fine chemicals.

Introduction

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral olefins, ketones, and imines. The success of this method relies heavily on the use of a chiral catalyst, typically a rhodium complex coordinated to a chiral phosphine ligand. [Rh(nbd)₂]BF₄ serves as a convenient and versatile precursor for the in situ generation of the active cationic rhodium(I) catalyst. The norbornadiene (nbd) ligands are readily hydrogenated and displaced by a chiral diphosphine ligand, creating a chiral environment around the rhodium center that directs the enantioselective addition of hydrogen to the substrate.

Data Presentation: Performance in Asymmetric Hydrogenation

The combination of [Rh(nbd)₂]BF₄ with various chiral phosphine ligands has proven highly effective for the asymmetric hydrogenation of a wide range of substrates. The following tables summarize the performance of this catalytic system, highlighting the enantiomeric excess (ee%), conversion, turnover number (TON), and turnover frequency (TOF) for key substrate classes.

Table 1: Asymmetric Hydrogenation of Dehydroamino Acid Derivatives

| Substrate | Chiral Ligand | Solvent | Pressure (atm H₂) | Temp (°C) | S/C Ratio | Conversion (%) | ee (%) | Ref. |

| Methyl (Z)-acetamidocinnamate | (Sc,Rp)-DuanPhos | CH₂Cl₂ | 30 | RT | 20:1 | >99 | 99 | |

| Methyl (Z)-acetamidocinnamate | PhthalaPhos Ligand | CH₂Cl₂ | 10 | RT | 100:1 | >99 | >94 | [1] |

| Methyl 2-acetamidoacrylate | Phosphoramidite Sb-1e | CH₂Cl₂ | 10 | RT | 100:1 | 100 | 91 (R) | [2] |

| Methyl 2-acetamidoacrylate | Phosphoramidite Sb-1g | CH₂Cl₂ | 10 | RT | 100:1 | 100 | 17 (R) | [2] |

Table 2: Asymmetric Hydrogenation of Itaconic Acid Derivatives

| Substrate | Chiral Ligand | Solvent | Pressure (atm H₂) | Temp (°C) | S/C Ratio | Conversion (%) | ee (%) | Ref. |

| Dimethyl itaconate | Phosphoramidite Sb-1b/Sb-1d | CH₂Cl₂ | 10 | RT | 100:1 | 100 | 93 | [2] |

| Dimethyl itaconate | Phosphoramidite Sb-1b/Sb-1e | CH₂Cl₂ | 10 | RT | 100:1 | 100 | 91 | [2] |

| Dimethyl itaconate | Phosphoramidite Sb-1a | CH₂Cl₂ | 10 | RT | 100:1 | 100 | 89 | [2] |

Table 3: Asymmetric Hydrogenation of Enamides

| Substrate | Chiral Ligand | Solvent | Pressure (atm H₂) | Temp (°C) | S/C Ratio | Conversion (%) | ee (%) | Ref. |

| (E)-ethyl 3-acetamido-2-acetoxy-3-phenyl acrylate | (Sc,Rp)-DuanPhos | CH₂Cl₂ | 30 | RT | 20:1 | >99 | 99 | |

| N-(1-phenylvinyl)acetamide | PhthalaPhos Ligand | CH₂Cl₂ | 10 | RT | 100:1 | >99 | >95 | [1] |

| N-(3,4-dihydronaphthalen-1-yl)-acetamide | PhthalaPhos Ligand | CH₂Cl₂ | 10 | RT | 100:1 | - | 96 | [1] |

Experimental Protocols

The following protocols provide detailed methodologies for key asymmetric hydrogenation reactions using [Rh(nbd)₂]BF₄ as the precatalyst.

Protocol 1: Asymmetric Hydrogenation of Methyl (Z)-acetamidocinnamate

This protocol describes a general procedure for the highly enantioselective hydrogenation of a dehydroamino acid derivative, a key step in the synthesis of chiral amino acids.

Materials:

-

This compound ([Rh(nbd)₂]BF₄)

-

Chiral diphosphine ligand (e.g., (Sc,Rp)-DuanPhos)

-

Methyl (Z)-acetamidocinnamate

-

Anhydrous, degassed solvent (e.g., Dichloromethane, CH₂Cl₂)

-

Hydrogen gas (high purity)

-

Schlenk flask or glovebox

-

High-pressure autoclave or Parr shaker

-

Magnetic stirrer and stir bar

Procedure:

-

Catalyst Preparation (In Situ):

-

In a glovebox or under an inert atmosphere (Argon or Nitrogen) in a Schlenk flask, add [Rh(nbd)₂]BF₄ (0.005 mmol, 1.0 mol%) and the chiral diphosphine ligand (0.0055 mmol, 1.1 mol%) to a clean, dry reaction vessel.

-

Add anhydrous, degassed CH₂Cl₂ (5 mL) to the vessel.

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex. The solution will typically change color.

-

-

Asymmetric Hydrogenation:

-

To the solution of the catalyst, add methyl (Z)-acetamidocinnamate (0.5 mmol, 100 mol%).

-

Seal the reaction vessel and transfer it to a high-pressure autoclave.

-

Purge the autoclave with hydrogen gas three times to remove any residual air.

-

Pressurize the autoclave with hydrogen gas to 30 atm.

-

Stir the reaction mixture vigorously at room temperature for 24 hours.

-

-

Work-up and Analysis:

-

Carefully and slowly release the hydrogen pressure from the autoclave.

-

Remove the solvent from the reaction mixture under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Determine the conversion by ¹H NMR spectroscopy and the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

-

Protocol 2: Asymmetric Hydrogenation of Dimethyl Itaconate